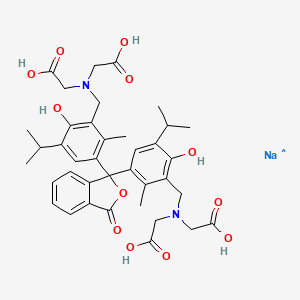
Thymolphthalexon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymolphthalexon, identified by the CAS number 62698-55-9, is a chemical compound primarily utilized in the field of analytical chemistry for colorimetric detection and quantification of alkaline substances . It belongs to the family of thioxanthone derivatives and has strong antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Thymolphthalexon has several applications in scientific research, including:
Chemistry: Used as a reagent in biochemical assays and for colorimetric detection of pH changes.
Biology: Employed in studies of free radical response, oxidative stress, and aging.
Medicine: Investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of pH indicators and other analytical tools.
Mécanisme D'action
The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.
Comparaison Avec Des Composés Similaires
Thymolphthalein: Another pH indicator that changes color from colorless to blue under basic conditions.
Phenolphthalein: A widely used pH indicator that changes from colorless to pink in alkaline solutions.
Uniqueness: Thymolphthalexon is unique due to its strong antioxidant properties and its specific colorimetric response under alkaline conditions . Unlike phenolphthalein, which is primarily used in titrations, this compound has broader applications in biochemical assays and medical research .
Propriétés
Formule moléculaire |
C38H44N2NaO12 |
|---|---|
Poids moléculaire |
743.7 g/mol |
InChI |
InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48); |
Clé InChI |
IIAPYKPRBUOQPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Numéros CAS associés |
62698-55-9 85409-48-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


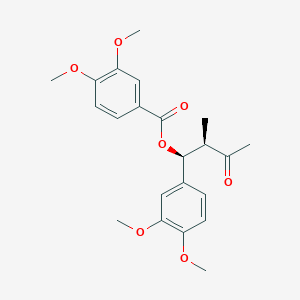




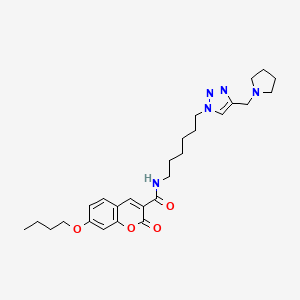
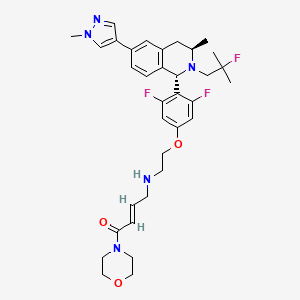

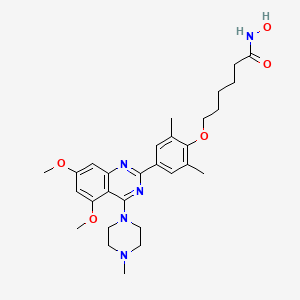
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
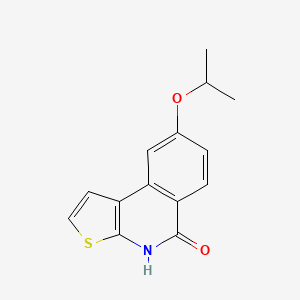
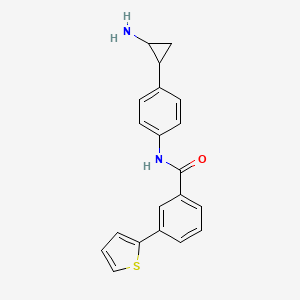
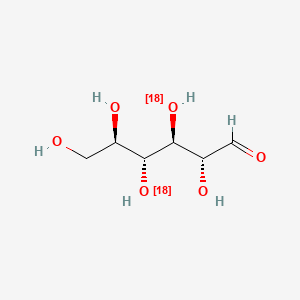
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
